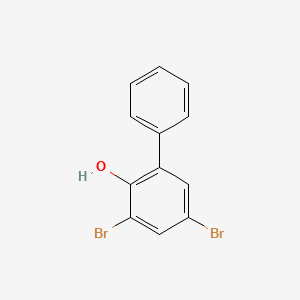

2,4-Dibromo-6-phenylphenol

Description

Significance and Contextualization of Substituted Phenolic Brominated Compounds

Substituted phenolic brominated compounds are of considerable importance in various scientific fields. Their significance stems from the unique properties imparted by the bromine atoms, which alter the electron density, lipophilicity, and reactivity of the parent phenol (B47542) molecule. These modifications can lead to a wide range of biological activities and industrial applications.

Many brominated phenols are recognized for their biocidal properties, finding use as antimicrobial agents. The introduction of bromine atoms can enhance the efficacy of these compounds against various microorganisms. Furthermore, brominated phenols are crucial intermediates in organic synthesis, serving as building blocks for more complex molecules, including pharmaceuticals and flame retardants. ca.gov The presence of bromine provides a reactive handle for further chemical transformations.

Historical Trajectories in Chemical Synthesis and Application Domains

The study of phenolic compounds has a rich history, with the parent compound, phenol, being a key industrial chemical for over a century. The synthesis of brominated phenols is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. youtube.com Historically, the bromination of phenols was often carried out using elemental bromine in various solvents. google.com

The development of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) as flame retardants from the 1970s onwards brought significant attention to brominated aromatic compounds. nih.govnih.gov While not a PBB or PBDE itself, 2,4-Dibromo-6-phenylphenol (B102535) shares structural similarities and belongs to the broader class of brominated aromatics that became prominent during this period. The synthesis of various brominated biphenyls has been explored since the mid-20th century, with methods evolving to improve selectivity and yield. orgsyn.org

Current Research Landscape and Emerging Scientific Interest in Halogenated Phenols

The current research landscape for halogenated phenols, including this compound, is multifaceted. A significant area of investigation is their potential biological activity. For instance, quantitative structure-activity relationship (QSAR) studies are employed to predict the toxicity and other biological effects of these compounds. biochempress.comrsc.org A specific QSAR study on the toxicity of alcohol phenolic compounds to tadpoles included this compound, highlighting its relevance in toxicological research. rsc.org

Furthermore, there is ongoing interest in the synthesis and reactivity of halogenated phenols. Research into efficient and selective bromination methods for phenols continues, aiming to control the position and degree of bromination. google.com The reactivity of the bromine and hydroxyl groups on these compounds makes them valuable for creating new molecules with potentially useful properties. As a brominated phenolic compound, this compound is also relevant to the broader field of flame retardants, where the environmental fate and potential biological effects of such compounds are under scrutiny. ca.govepa.gov

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound dictate its behavior and potential applications. The following table summarizes the key chemical and physical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Br₂O | epa.govstenutz.eu |

| Molecular Weight | 328.003 g/mol | epa.gov |

| CAS Number | 55815-20-8 | epa.govstenutz.eu |

| InChIKey | FLAJYIKIPQZYAY-UHFFFAOYSA-N | stenutz.eu |

| SMILES | Oc1c(Br)cc(Br)cc1c2ccccc2 | stenutz.eu |

| LogP (Octanol-Water Partition Coefficient) | 5.06 | stenutz.eu |

Synthesis of this compound

The synthesis of this compound can be approached through the electrophilic bromination of 2-phenylphenol (B1666276). The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions.

A plausible synthetic route involves the direct bromination of 2-phenylphenol. The reaction of 2-phenylphenol with a brominating agent, such as bromine (Br₂), would be expected to yield a mixture of brominated products. The positions activated by the hydroxyl group are the 4- and 6-positions. The presence of the phenyl group at the 2-position provides some steric hindrance.

In the bromination of 4-phenylphenol, it has been noted that the use of excess bromine can lead to the formation of dibrominated byproducts, such as 2,6-dibromo-4-phenylphenol. This suggests that controlling the stoichiometry of the brominating agent is crucial for achieving the desired degree of bromination. Therefore, the reaction of 2-phenylphenol with approximately two equivalents of a brominating agent would likely lead to the formation of this compound, alongside other isomers. The separation of the desired product from the reaction mixture would then be necessary.

Detailed Research Findings

While extensive research specifically on this compound is not widely published, its inclusion in certain studies provides valuable insights into its properties and potential effects.

One notable area of research where this compound has been featured is in the field of toxicology, specifically through Quantitative Structure-Activity Relationship (QSAR) modeling. A study investigating the toxicity of various alcohol phenolic compounds to tadpoles included this compound in its dataset. rsc.org The observed toxicity (log 1/C) for this compound was reported as 2.207. rsc.org QSAR studies are instrumental in predicting the biological activity of chemicals based on their molecular structure, and the inclusion of this compound in such a study indicates its relevance as a reference compound in toxicological assessments of halogenated phenols.

Additionally, predictive models based on its structure suggest potential functional uses for this compound. These predictions, based on Quantitative Structure-Use Relationship (QSUR) models, indicate a high probability of the compound having antimicrobial and flame retardant properties. epa.gov The predicted probabilities for various functional uses are detailed in the table below.

| Predicted Functional Use | Probability | Source |

| Antimicrobial | 0.941 | epa.gov |

| Flame Retardant | 0.867 | epa.gov |

| Hair Dye | 0.774 | epa.gov |

| Colorant | 0.609 | epa.gov |

| Antioxidant | 0.559 | epa.gov |

| Skin Protectant | 0.429 | epa.gov |

| Skin Conditioner | 0.173 | epa.gov |

These predictions, while not experimental proof, are derived from computational models that correlate chemical structure with function and suggest promising avenues for future experimental investigation into the applications of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAJYIKIPQZYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294319 | |

| Record name | 2,4-Dibromo-6-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55815-20-8 | |

| Record name | NSC95809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromo-6-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dibromo 6 Phenylphenol and Its Structural Analogs

Regioselective Bromination Strategies of Phenylphenols

The introduction of bromine atoms at specific positions on the phenylphenol scaffold is a critical step. This is governed by the principles of electrophilic aromatic substitution, where the existing hydroxyl and phenyl groups on the aromatic ring direct the position of incoming electrophiles.

Electrophilic aromatic bromination is a fundamental reaction for preparing aryl bromides, which serve as versatile intermediates in organic synthesis. nih.gov The regioselectivity of this reaction on a substituted phenol (B47542), such as 2-phenylphenol (B1666276), is dictated by the directing effects of the substituents. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The phenyl group is also an activating, ortho, para-directing substituent.

In 2-phenylphenol, the hydroxyl group strongly activates the positions ortho (position 6) and para (position 4) to it. The phenyl group at position 2 also directs incoming electrophiles to its own ortho and para positions, which correspond to positions 3 and 5 on the phenolic ring, as well as position 6. The overwhelming activating and directing influence of the hydroxyl group means that electrophilic substitution will preferentially occur at positions 4 and 6. Therefore, to synthesize 2,4-dibromo-6-phenylphenol (B102535), one must achieve bromination at the para and the unoccupied ortho position relative to the hydroxyl group. Controlling the stoichiometry of the brominating agent is crucial, as the high reactivity of phenols can often lead to over-bromination, producing mixtures of mono- and multi-brominated products. mdpi.com

To achieve controlled, high-yielding regioselective bromination, various reagents and catalytic systems have been developed. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings like phenols because it provides a source of electrophilic bromine under milder conditions than molecular bromine. nih.govorganic-chemistry.org The reaction's selectivity can be significantly influenced by the choice of solvent and catalyst.

Several methods have been developed to enhance the regioselectivity, particularly favoring para-bromination. Systems such as N-bromosuccinimide in combination with silica (B1680970) gel or tetraalkylammonium tribromides have shown high para-selectivity. nih.gov For instance, using ammonium (B1175870) bromide with an oxidant like Oxone in methanol (B129727) or water can achieve regioselective monobromination of aromatic compounds at ambient temperature. organic-chemistry.org Other catalytic approaches utilize tungstophosphoric acid or Amberlyst-15, which can enhance reaction rates and yields. tandfonline.comresearchgate.net In cases where the para position is blocked, bromination typically occurs at the ortho position. nih.gov The use of catalytic mandelic acid with NBS in aqueous conditions has also been shown to promote highly regioselective aromatic bromination at room temperature. organic-chemistry.org

The table below summarizes various systems used for the regioselective bromination of phenols.

| Brominating Agent | Catalyst / Additive | Solvent | Key Features & Regioselectivity |

| N-Bromosuccinimide (NBS) | Tungstophosphoric Acid | - | Rapid, high-yielding, regioselective monobromination. tandfonline.com |

| N-Bromosuccinimide (NBS) | Amberlyst-15 | - | Facile conversion, good to excellent yields, enhanced reaction rate. researchgate.net |

| Potassium Bromide (KBr) | ZnAl–BrO₃⁻–LDHs | Acetic Acid | Excellent regioselectivity, favors para site; ortho site is preferred if para is occupied. mdpi.com |

| N-Bromosuccinimide (NBS) | Mandelic Acid | Acetonitrile (B52724)/Water | Highly regioselective bromination at room temperature. organic-chemistry.org |

| Ammonium Bromide | Oxone | Methanol / Water | Good yields for monobrominated products at ambient temperature without a catalyst. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | UV Irradiation | - | Catalyst-free reaction at ambient temperature, yielding regioselectively mono-brominated products. researchgate.net |

Cross-Coupling Approaches for Phenyl Moiety Incorporation

The formation of the biaryl C-C bond in the 6-phenylphenol backbone is a key synthetic challenge that is efficiently addressed using transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful way to construct complex molecules from simpler precursors.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgchemrxiv.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgnobelprize.org This reaction is widely used to synthesize substituted biphenyls. wikipedia.org

For the synthesis of a 6-phenylphenol derivative, a common strategy would involve coupling an arylboronic acid with a halogenated phenol. For example, 2-bromophenol (B46759) could be coupled with phenylboronic acid. The general mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 2-bromophenol) to form a palladium(II) intermediate. nobelprize.org

Transmetalation: The organic group from the organoboron species (the phenyl group from phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents. nobelprize.org The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligand, base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., toluene, THF, dioxane) can be optimized to achieve high yields. wikipedia.orgliv.ac.ukuwindsor.ca

While palladium catalysts are prevalent, nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative for synthesizing biaryls. organic-chemistry.org Nickel catalysts can be particularly effective for coupling less reactive electrophiles like aryl chlorides. organic-chemistry.org Similar to palladium catalysis, the reaction typically proceeds through a cycle of oxidative addition, transmetalation, and reductive elimination.

Ligand design plays a crucial role in the success of nickel-catalyzed couplings. The electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands coordinated to the nickel center can profoundly impact the catalyst's reactivity, stability, and selectivity. chemrxiv.orgresearchgate.net For example, the development of novel phosphine ligands has enabled enantioselective nickel-catalyzed Suzuki-Miyaura reactions for creating chiral biaryls. chemrxiv.orgresearchgate.netchemrxiv.org Data-driven approaches and computational studies are increasingly used to design ligands with optimal properties for specific transformations, such as accelerating the transmetalation step. chemrxiv.orgacs.org Recent research has led to the creation of highly active nickel catalysts that function at room temperature with simple ligands like triphenylphosphine, or scaffolding ligands that preorganize the reactants to facilitate faster catalytic turnover. organic-chemistry.orgacs.org

The table below offers a comparison of typical conditions for palladium and nickel-catalyzed Suzuki-Miyaura couplings.

| Feature | Palladium-Catalyzed Coupling | Nickel-Catalyzed Coupling |

| Catalyst Precursor | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | NiCl₂(PPh₃)₂, Ni(COD)₂, NiCl₂(PCy₃)₂ |

| Typical Ligands | Triphenylphosphine (PPh₃), dppf, SPhos | Triphenylphosphine (PPh₃), PCy₃, IMes, specialized phosphines (e.g., ProPhos, Xiao-Phos) chemrxiv.orgresearchgate.netacs.org |

| Substrate Scope | Very broad, highly effective for aryl bromides and iodides. | Effective for aryl chlorides and other less reactive electrophiles. organic-chemistry.orgissuu.com |

| Advantages | Well-established, high functional group tolerance, reliable. nobelprize.org | Lower cost, unique reactivity, effective for challenging substrates. organic-chemistry.org |

| Challenges | Higher cost of palladium metal. | Can be more sensitive to air and moisture; ligand effects are critical. nih.gov |

Multi-Step Synthesis from Precursors: Strategic Retrosynthesis

A retrosynthetic analysis of this compound involves logically disconnecting the target molecule to identify plausible precursors and the sequence of reactions to assemble them. This approach helps in designing an efficient synthetic route from simple starting materials.

Two primary retrosynthetic pathways can be envisioned for this compound:

Pathway A: Bromination as the Final Step

Disconnection 1 (C-Br bonds): The final step would be the dibromination of a precursor. This disconnection points to 2-phenylphenol as the immediate precursor.

Forward Synthesis: This strategy involves first synthesizing 2-phenylphenol. This can be achieved via a Suzuki-Miyaura coupling between 2-bromophenol (or a protected version) and phenylboronic acid . Following the successful synthesis and purification of 2-phenylphenol, a controlled dibromination using a reagent like NBS under optimized conditions would be performed to install the two bromine atoms at the 4- and 6-positions. The challenge in this route is controlling the bromination to avoid side products.

Pathway B: Cross-Coupling as the Final Step

Disconnection 1 (C-C bond): The final step would be the formation of the biaryl bond. This disconnection breaks the molecule into a dibrominated phenolic part and a phenyl part. The precursors would be 2,4-dibromo-6-halophenol (e.g., 2,4-dibromo-6-iodophenol) and a phenyl-organometallic reagent, such as phenylboronic acid (for Suzuki coupling) or a phenyl Grignard reagent.

Forward Synthesis: This route begins with the regioselective dibromination of phenol to produce 2,4-dibromophenol (B41371) . The hydroxyl group of 2,4-dibromophenol would then need to be used to direct a third halogenation (e.g., iodination) into the 6-position, which can be challenging. A more viable approach would be to start with a precursor that already has a group at the 6-position that can participate in cross-coupling, such as 2,4-dibromo-6-iodophenol. The final step would be a selective Suzuki-Miyaura coupling at the more reactive C-I bond with phenylboronic acid. The major challenge here is the synthesis of the tri-halogenated phenol precursor.

Considering the high reactivity of the phenol ring and the powerful directing effect of the hydroxyl group, Pathway A is often the more strategically sound and practical approach. The synthesis of 2-phenylphenol is well-established, and while controlling the subsequent bromination requires careful optimization, it avoids the difficult synthesis of a precisely tri-functionalized phenolic precursor needed for Pathway B.

Sequential Halogenation and Functionalization Protocols

The targeted synthesis of this compound often relies on the precise, stepwise introduction of bromine atoms onto a phenolic backbone. This sequential approach is critical to control the substitution pattern and avoid the formation of undesired isomers. Electrophilic aromatic substitution (SEAr) is the fundamental mechanism, but modern protocols employ sophisticated reagents and catalysts to direct the bromination to the desired ortho and para positions relative to the hydroxyl group.

A key challenge in phenol bromination is managing the high reactivity of the phenol ring, which can lead to polybromination. iau.ir To achieve selective monobromination at the para-position, followed by a second bromination at an ortho-position, researchers have developed methods that modulate reagent reactivity and exploit steric effects. For instance, using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), in place of hazardous molecular bromine allows for milder reaction conditions and better control. beilstein-journals.org The regioselectivity can be further influenced by protecting groups. The tetrafluoropyridyl (TFP) protecting group, for example, is highly electron-deficient and deactivates the phenol ring towards electrophilic substitution, allowing for selective functionalization of other parts of the molecule before its removal. worktribe.com

Catalytic systems have been devised to enhance regioselectivity. A method using hydrobromic acid (HBr) in combination with sulfoxides bearing sterically hindered substituents achieves highly regioselective bromination. ccspublishing.org.cnsioc-journal.cn The steric bulk of the sulfoxide-derived intermediate appears to favor electrophilic attack at the less hindered para-position of the phenol. ccspublishing.org.cn This allows for a sequential approach where the para-position is first brominated, followed by ortho-bromination. Another approach uses a combination of KBr and ZnAl–BrO3−–layered double hydroxides (LDHs) as the brominating system, which also shows high preference for para-bromination, or ortho-bromination if the para-position is already occupied. mdpi.com

Subsequent functionalization, such as the introduction of the phenyl group, can be achieved via transition metal-catalyzed cross-coupling reactions like the Suzuki or Stille reactions, for which bromoarenes are excellent substrates. tandfonline.comcnr.it This allows for a modular synthesis where a dibromophenol core is first prepared and then functionalized with the phenyl group.

Table 1: Comparison of Reagents for Regioselective Bromination of Phenols

| Reagent/System | Key Features | Selectivity | Citation |

|---|---|---|---|

| HBr / Sterically Hindered Sulfoxide (B87167) | Uses inexpensive HBr; mild conditions; regioselectivity driven by steric hindrance. | High para-selectivity (up to 99:1). | ccspublishing.org.cnsioc-journal.cn |

| KBr / ZnAl–BrO3−–LDHs | Inexpensive reagents; mild conditions; excellent regioselectivity. | Favors para-substitution; ortho-substitution if para is blocked. | mdpi.com |

| N-Bromosuccinimide (NBS) / p-TsOH | Minimizes dibromination; p-TsOH directs bromination. | Selective mono ortho-bromination for para-substituted phenols. | nih.gov |

| PhIOAcBr (from PIDA + AlBr3) | Mild conditions; broad substrate scope including electron-deficient phenols. | Good to excellent yields for monobromination. | rsc.org |

Utilization of Phenol Derivatives as Starting Materials

The most direct route to this compound involves the selective dibromination of 2-phenylphenol (also known as o-phenylphenol). nih.gov The hydroxyl group of 2-phenylphenol is a powerful ortho-, para-directing group. Since the ortho-position at C6 and the para-position at C4 are both activated and available, direct bromination can yield the desired product. However, careful control of stoichiometry and reaction conditions is necessary to prevent the formation of other isomers, such as 4-bromo-2-phenylphenol or 2,6-dibromo-4-phenylphenol, and the tribrominated product. beilstein-journals.orggoogle.com A process using a halide salt stabilized bromine chloride solution has been reported to selectively produce 4-bromo-2-phenylphenol from 2-phenylphenol. google.com

Alternatively, structural analogs can be synthesized from a wide array of substituted phenol derivatives. The choice of starting material dictates the final substitution pattern. For example, starting with a para-substituted phenol, such as 4-phenylphenol, allows for selective bromination at the ortho-positions (C2 and C6). beilstein-journals.orgnih.gov A study using N-bromosuccinimide (NBS) and PEG-400 demonstrated the exclusive ortho-bromination of 4-phenylphenol. beilstein-journals.org

The synthesis can also proceed by first creating a dibrominated phenol and then introducing the phenyl group. For instance, 2,4-dibromophenol can be subjected to a palladium-catalyzed Suzuki coupling reaction with phenylboronic acid to construct the C-C bond at the C6 position, yielding the final product. This modular approach is highly versatile for creating a library of structural analogs by simply varying the boronic acid used in the coupling step.

Table 2: Synthesis of Brominated Phenols from Phenol Derivatives

| Starting Phenol | Brominating Agent | Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|---|

| Phenol | N-Bromosuccinimide (NBS) / H3PW12O40 | Solvent-free, 0 °C | 2,4,6-Tribromophenol | 95% | iau.ir |

| 4-Phenylphenol | N-Bromosuccinimide (NBS) | p-TsOH (10 mol%), MeOH, rt, 25 min | 2-Bromo-4-phenylphenol | 95% | nih.gov |

| 2-Phenylphenol | Bromine Chloride (stabilized) | Two-phase system | 4-Bromo-2-phenylphenol | N/A | google.com |

| 4-Bromophenol | PIDA / AlBr3 | MeCN, 23 °C | 2,4-Dibromophenol & 2,4,6-Tribromophenol | 28% & 8% | rsc.org |

| 4-Fluorophenol | N-Bromosuccinimide (NBS) | p-TsOH (10 mol%), MeOH, rt, 25 min | 2-Bromo-4-fluorophenol | 87% | nih.gov |

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Renewable Solvent Systems

A significant focus of green synthesis is the reduction or elimination of volatile and toxic organic solvents. For the bromination of phenols, several solvent-free and alternative solvent strategies have been successfully developed.

Solvent-free reactions, often conducted via mechanochemistry (grinding), offer a compelling green alternative. iau.irajrconline.org One study reports the use of an electrical mortar and pestle for the catalyst-free halogenation of phenols using N-halosuccinimides. beilstein-journals.orgd-nb.info This method uses Polyethylene Glycol (PEG-400) as a liquid-assisted grinding (LAG) agent, which plays a key role in controlling reactivity and enhancing regioselectivity. beilstein-journals.org The reactions are rapid (10-15 minutes), efficient, and scalable, demonstrating a significant improvement over traditional solution-phase methods. d-nb.info Another solvent-free approach involves grinding a mixture of a phenol, a metal salt catalyst (like zirconyl nitrate (B79036) or ammonium molybdate), and KBr/KBrO3 in a mortar at room temperature. ajrconline.org

When a solvent is necessary, the use of renewable or environmentally safer options is preferred. ACS-grade methanol has been shown to be an effective solvent for the selective ortho-bromination of para-substituted phenols with NBS, offering short reaction times and high yields. nih.gov Ionic liquids, such as 1-methyl-3-butylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4), have also been used as a medium for the dibromination of 4-(trifluoromethylthio)phenol, showcasing their potential as recyclable, non-volatile solvents. rsc.org

Table 3: Green Approaches to Phenol Bromination

| Method | Reagents | Conditions | Advantages | Citation |

|---|---|---|---|---|

| Mechanochemistry (Grinding) | Phenols, NBS, PEG-400 | Electrical mortar-pestle, 10-15 min, rt | Solvent-free, catalyst-free, rapid, high yield, good regioselectivity. | beilstein-journals.orgd-nb.info |

| Solvent-Free Grinding | Phenols, KBr/KBrO3, Metal Salt | Mortar-pestle, 30-45 min, rt | Solvent-free, reduced reaction time compared to reflux. | ajrconline.org |

| Renewable Solvent | p-Substituted Phenols, NBS | ACS-grade Methanol, rt, 15-20 min | Use of a greener solvent, high selectivity for ortho-bromination, rapid. | nih.gov |

| Ionic Liquid Solvent | 4-(Trifluoromethylthio)phenol, NBS | [Bmim]BF4, Water | Non-volatile solvent medium, high yield for dibromination. | rsc.org |

Atom Economy and Waste Minimization Approaches

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. Traditional brominations using molecular bromine (Br2) have poor atom economy, as one mole of HBr is generated as a byproduct for every mole of bromine incorporated via substitution. tandfonline.com

To improve atom economy, catalytic methods that utilize bromine from sources like HBr or alkali metal bromides are preferred. ccspublishing.org.cnmdpi.com For example, the regioselective bromination of phenols with HBr can be achieved by using a sulfoxide as an oxidant. ccspublishing.org.cn In this catalytic cycle, the sulfoxide is reduced to a thioether, and HBr is oxidized to an electrophilic bromine species. ccspublishing.org.cn This method has the potential to be highly atom-economical if the thioether byproduct can be re-oxidized and recycled. Similarly, using a system of KBr with an oxidant like ZnAl–BrO3−–LDHs provides high atom economy as the bromine source is a salt rather than Br2. mdpi.com

Another strategy involves the in-situ generation of Br2 from HBr using an oxidizing agent like hydrogen peroxide (H2O2), which produces only water as a byproduct, representing a very clean and atom-economical approach. The use of N-bromosuccinimide (NBS) is also advantageous because the succinimide (B58015) byproduct can potentially be recovered and re-halogenated for reuse. beilstein-journals.org

Waste minimization is also achieved by designing highly selective reactions that reduce the formation of byproducts and simplify purification. The development of highly regioselective protocols, as discussed in section 2.3.1, is crucial for waste reduction, as it minimizes the need for chromatographic separation of isomers. ccspublishing.org.cnmdpi.comnih.gov

Elucidating Chemical Reactivity and Derivatization Pathways of 2,4 Dibromo 6 Phenylphenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 2,4-dibromo-6-phenylphenol (B102535), capable of undergoing a variety of reactions typical for hindered phenols. Its reactivity is modulated by the electronic effects of the bromine and phenyl substituents, as well as by steric hindrance.

The nucleophilic character of the phenolic hydroxyl group allows for its conversion into esters and ethers, which can alter the compound's physical and chemical properties.

Esterification: this compound can be esterified through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. Due to the steric hindrance imposed by the ortho-phenyl and ortho-bromo groups, these reactions may require more forcing conditions or specific catalysts compared to unhindered phenols. google.com Acid-catalyzed esterification with carboxylic acids, for example, often requires heating with a strong acid catalyst like sulfuric acid. tandfonline.comtandfonline.com A more efficient method involves the use of more reactive acylating agents such as acid anhydrides or acyl chlorides in the presence of a base. chemguide.co.uk

Etherification: The synthesis of ethers from this compound is typically achieved via the Williamson ether synthesis. This involves the initial deprotonation of the phenol (B47542) with a strong base (e.g., sodium hydride) to form the more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. tandfonline.comgoogle.com Palladium-catalyzed etherification reactions have also been developed for phenols, offering an alternative route. frontiersin.org The choice of base and solvent is crucial to ensure efficient conversion. researchgate.net

| Reaction Type | Reagent | Catalyst/Base | Typical Conditions | Product |

| Esterification | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | Heat | Phenyl Ester |

| Esterification | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | Room Temperature or mild heat | Phenyl Ester |

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, NaOH) | Room Temperature | Phenyl Ester |

| Etherification | Alkyl Halide (R'-X) | Strong Base (e.g., NaH, K₂CO₃) | Heat in a polar aprotic solvent | Aryl Ether |

Phenols, particularly those with substituted ortho and para positions, are susceptible to oxidation. For this compound, the presence of substituents at both ortho positions (phenyl and bromo) and one para position (bromo) makes it a candidate for oxidative coupling reactions. tandfonline.com

Oxidative polymerization of 2,6-disubstituted phenols, such as 2,6-dimethylphenol (B121312) or 2,6-diphenylphenol, is a well-established method for producing poly(phenylene oxide) (PPO) resins. tandfonline.comacs.org These reactions are often catalyzed by copper-amine complexes or iron-salen complexes in the presence of an oxidizing agent like oxygen or hydrogen peroxide. tandfonline.comnih.gov The mechanism involves the formation of phenoxy radicals, which then couple to form C-O or C-C bonds. In the case of this compound, oxidative polymerization would likely lead to a polymer with a repeating unit where the phenolic moieties are linked through ether bonds, though C-C coupling to form diphenoquinones is a possible side reaction. tandfonline.comresearchgate.netmdpi.com The bulky substituents would influence the polymer's structure and properties.

Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., nitration)

The unsubstituted phenyl group at the C6 position of the phenolic ring can undergo electrophilic aromatic substitution. The directing influence on this ring is determined by the substituted phenol moiety, which acts as a substituent. This bulky group is likely to direct incoming electrophiles to the ortho and para positions of the phenyl ring, although steric hindrance may favor substitution at the less hindered para position.

Nitration: A common example of electrophilic aromatic substitution is nitration. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. google.comgoogle.com The reaction conditions, such as temperature and concentration of the nitrating agent, would need to be carefully controlled to achieve selective mononitration and avoid side reactions. ias.ac.inresearchgate.net The introduction of a nitro group onto the phenyl ring would provide a handle for further transformations, such as reduction to an amino group.

Cyclization and Polymerization Potentials

The structural arrangement of this compound, featuring a phenolic hydroxyl group and ortho and para bromine atoms, presents intriguing possibilities for both intramolecular cyclization and intermolecular polymerization reactions.

One potential cyclization pathway for this compound involves an intramolecular Ullmann-type reaction to form substituted dibenzofurans. This transformation would entail the deprotonation of the phenolic hydroxyl group, followed by an intramolecular copper-catalyzed coupling with the adjacent bromine atom at the C2 position. The presence of the bromine at the C4 position could influence the electronic properties of the aromatic ring, potentially affecting the reaction rate and yield. While specific studies on the intramolecular cyclization of this compound are not extensively documented, the synthesis of dibenzofurans through similar intramolecular cyclizations of 2-halophenols is a known synthetic strategy.

In the realm of polymerization, this compound can serve as a monomer for the synthesis of functionalized polymers, particularly poly(phenylene oxide)s (PPOs). The oxidative coupling polymerization of phenols is a well-established method for producing PPOs. In the case of this compound, this would involve the formation of phenoxy radicals, which can then couple in a variety of ways. The presence of the bulky phenyl group at one ortho position and a bromine atom at the other ortho position would likely influence the regioselectivity of the coupling, favoring head-to-tail linkages.

The polymerization can be catalyzed by various transition metal complexes, with copper-based catalysts being common for the oxidative coupling of phenols. The resulting polymer would possess bromine atoms that can be further functionalized, opening avenues for the creation of materials with tailored properties. For instance, these bromine sites could be used for post-polymerization modifications such as cross-linking or grafting of other polymer chains.

Enzymatic polymerization offers another potential route to creating polymers from this compound. Enzymes such as laccases or peroxidases can catalyze the oxidation of phenols to generate radicals, initiating polymerization. This method often provides a higher degree of control over the polymer structure and can be performed under milder reaction conditions compared to traditional chemical methods.

| Reaction Type | Potential Product | Key Reagents/Conditions | Notes |

| Intramolecular Cyclization | Substituted Dibenzofuran | Copper catalyst, Base | Formation of a new heterocyclic ring. |

| Oxidative Coupling Polymerization | Poly(phenylene oxide) | Transition metal catalyst (e.g., Cu-based), Oxygen | Forms a linear polymer with repeating aromatic ether units. |

| Enzymatic Polymerization | Poly(phenylene oxide) | Laccase or Peroxidase | Offers potential for greener synthesis and structural control. |

Chemo- and Regioselective Transformations for Novel Compound Synthesis

The presence of multiple reactive sites in this compound—the hydroxyl group and two chemically distinct bromine atoms—necessitates careful control of reaction conditions to achieve selective transformations for the synthesis of novel compounds.

The hydroxyl group can be selectively derivatized through reactions such as etherification or esterification. The reactivity of the hydroxyl group can be modulated by the choice of base and electrophile, allowing for the introduction of a wide range of functional groups.

The two bromine atoms at the C2 and C4 positions exhibit different reactivities, which can be exploited for regioselective transformations. The C2-Br is ortho to both the hydroxyl and phenyl groups, while the C4-Br is para to the hydroxyl group and meta to the phenyl group. These electronic and steric differences can be leveraged in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In a Suzuki-Miyaura coupling reaction, it is generally observed that the reactivity of aryl halides follows the order I > Br > Cl. For di- or polyhalogenated substrates, the site of the first coupling can often be controlled by the electronic and steric environment of the halogen atoms. In the case of this compound, the C4-Br is generally expected to be more reactive towards oxidative addition to a palladium(0) catalyst due to less steric hindrance compared to the C2-Br, which is flanked by the bulky phenyl group. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-arylation at the C4 position. Subsequent modification of the reaction conditions could then allow for a second coupling at the C2 position, leading to the synthesis of unsymmetrically substituted biaryls.

| Transformation | Reactive Site | Typical Reagents | Potential Product | Selectivity Control |

| Etherification | Hydroxyl Group | Alkyl halide, Base | Phenyl ether derivative | Choice of base and electrophile. |

| Esterification | Hydroxyl Group | Acyl chloride or anhydride, Base | Phenyl ester derivative | Choice of acylating agent and catalyst. |

| Suzuki-Miyaura Coupling | C4-Br | Arylboronic acid, Pd catalyst, Base | 4-Aryl-2-bromo-6-phenylphenol | Steric hindrance at C2 favors initial reaction at C4. |

| Suzuki-Miyaura Coupling | C2-Br | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-bromo-6-phenylphenol | May require more forcing conditions or specific catalyst systems. |

The chemo- and regioselective derivatization of this compound provides a powerful tool for the synthesis of a diverse range of novel compounds. The ability to selectively functionalize the hydroxyl group and the two bromine positions independently allows for the construction of complex molecular architectures with potential applications in materials science, and medicinal chemistry. Further research into the specific reaction conditions required to control these transformations will undoubtedly unlock the full synthetic potential of this versatile chemical building block.

Advanced Spectroscopic and Analytical Characterization in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms. For 2,4-Dibromo-6-phenylphenol (B102535), both one-dimensional and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is in turn affected by the presence of electronegative atoms like bromine and oxygen, as well as the aromatic rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the dibrominated phenol (B47542) ring and the phenyl ring will resonate in the aromatic region, typically between 6.0 and 8.0 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) would depend on the substitution pattern and the through-bond interactions between adjacent protons. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms attached to the bromine atoms (C-2 and C-4) and the hydroxyl group (C-1) on the phenolic ring are expected to be significantly deshielded and appear at lower field. The carbons of the phenyl group will also have characteristic chemical shifts. The quaternary carbons (C-1, C-2, C-4, and C-6 of the phenol ring, and the ipso-carbon of the phenyl ring) will typically show weaker signals compared to the protonated carbons.

No experimental data for this compound was found in the search results. The following table is a hypothetical representation based on typical chemical shifts for similar structures and is for illustrative purposes only.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-3 (phenol ring) | 7.5 - 7.7 (d) | - |

| H-5 (phenol ring) | 7.2 - 7.4 (d) | - |

| Phenyl-H (ortho) | 7.3 - 7.5 (m) | - |

| Phenyl-H (meta) | 7.1 - 7.3 (m) | - |

| Phenyl-H (para) | 7.0 - 7.2 (m) | - |

| OH | 5.0 - 6.0 (br s) | - |

| C-1 (phenol ring) | - | 150 - 155 |

| C-2 (phenol ring) | - | 115 - 120 |

| C-3 (phenol ring) | - | 130 - 135 |

| C-4 (phenol ring) | - | 118 - 123 |

| C-5 (phenol ring) | - | 128 - 133 |

| C-6 (phenol ring) | - | 135 - 140 |

| Phenyl-C (ipso) | - | 138 - 142 |

| Phenyl-C (ortho) | - | 128 - 132 |

| Phenyl-C (meta) | - | 127 - 131 |

| Phenyl-C (para) | - | 126 - 130 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To overcome the limitations of one-dimensional NMR in complex molecules, two-dimensional (2D) NMR techniques are employed to establish correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to assign their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton by observing long-range couplings, for instance, between the protons of the phenyl ring and the carbons of the phenol ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high accuracy, confirming its molecular formula of C₁₂H₈Br₂O. The presence of two bromine atoms would be evident from the characteristic isotopic pattern in the mass spectrum, with intense peaks corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Mixture Analysis

When this compound is part of a complex mixture, coupling chromatographic separation techniques with mass spectrometry is essential for its identification and quantification.

GC-MS: Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection. For GC-MS analysis of this compound, derivatization (e.g., silylation) of the hydroxyl group might be necessary to increase its volatility and thermal stability.

LC-MS: Liquid chromatography is suitable for less volatile or thermally labile compounds. Reverse-phase HPLC would be a common choice for separating this compound from a mixture, followed by detection using a mass spectrometer, often with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibrations would be observed at lower frequencies, typically in the 500-700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. The C-Br stretching vibrations would also be Raman active. The symmetry of the molecule influences the activity of vibrational modes in IR and Raman, and a comparison of both spectra can provide further structural insights.

No experimental data for this compound was found in the search results. The following table is a hypothetical representation based on typical vibrational frequencies for similar structures and is for illustrative purposes only.

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch | 1200-1300 | Moderate |

| C-Br Stretch | 500-700 | 500-700 (strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For complex organic molecules like this compound, this method can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical and physical properties.

Another related compound, 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol, has been shown to crystallize in a triclinic system with a P-1 space group. researchgate.net Furthermore, the crystal structure of 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol was determined to be in the triclinic system with the P1 space group. researchgate.net In this case, intermolecular O—H⋯O hydrogen bonds lead to the formation of dimers. researchgate.net

These examples demonstrate that X-ray crystallography can elucidate the three-dimensional structure of brominated phenylphenols, highlighting the influence of different substituent groups on the crystal packing and intermolecular forces. A similar analysis of this compound would be expected to reveal the spatial relationship between the phenyl and phenol rings, the precise locations of the bromine atoms, and the nature of any hydrogen bonding or other non-covalent interactions in the solid state.

Below is a table summarizing the crystallographic data for related compounds, which illustrates the type of information that would be obtained from an X-ray crystallographic study of this compound.

| Compound | Crystal System | Space Group | Key Structural Features |

| 2,4-Dibromo-6-{(E)-[(R)-1-phenylethyl]iminomethyl}phenol nih.gov | Monoclinic | P21/c | Dihedral angle of 75.18 (13)° between rings, Intramolecular O—H⋯N hydrogen bonds |

| 2,4-dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol researchgate.net | Triclinic | P-1 | N/A |

| 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol researchgate.net | Triclinic | P1 | Dimer formation via intermolecular O—H⋯O hydrogen bonds |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the quantitative analysis of a specific compound. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive organic compounds. In the case of phenolic compounds, reversed-phase HPLC (RP-HPLC) is a common approach.

For the analysis of this compound, a typical RP-HPLC method would likely employ a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous component (often with a buffer or acid modifier like acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). lcms.cz Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light. lcms.cz

To enhance the sensitivity and selectivity of the analysis, pre-column derivatization can be employed. For instance, phenolic compounds can be derivatized with reagents like 4-nitrobenzoyl chloride. scirp.org This process attaches a chromophore to the phenol group, which can improve its detection at specific wavelengths. scirp.org A study on various phenols, including phenylphenols, demonstrated successful separation and detection following derivatization, with the derivatives being well-separated on a Cholester column. scirp.org

The following table outlines a hypothetical HPLC method for the analysis of this compound based on established methods for similar compounds.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or PFP (perfluorinated phenyl) lcms.cz |

| Mobile Phase | Gradient of water (with 0.1% acetic acid) and methanol or acetonitrile lcms.cz |

| Detection | UV Diode Array (e.g., 270-320 nm) lcms.cz |

| Temperature | Ambient or elevated (e.g., 60°C) lcms.cz |

| Derivatization | Optional: with 4-nitrobenzoyl chloride for enhanced UV detection scirp.org |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Phenolic compounds can be analyzed directly by GC, often using a flame ionization detector (FID). epa.gov However, to improve volatility and peak shape, derivatization is a common practice.

For this compound, derivatization could be achieved by converting the hydroxyl group into a less polar ether, for example, through methylation with diazomethane (B1218177) or by forming a pentafluorobenzyl ether using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). epa.gov These derivatized forms are more volatile and less prone to peak tailing, leading to better chromatographic performance.

The choice of capillary column is critical for achieving good separation. Columns with different polarities can be used, and a dual-column/dual-detector approach can enhance the reliability of peak identification. epa.gov Mass spectrometry (MS) is a common detector used with GC (GC-MS), providing both quantitative data and structural information for identification. nih.gov

A typical GC method for the analysis of a derivatized brominated phenylphenol is summarized in the table below.

| Parameter | Typical Conditions |

| Column | Fused-silica capillary column (e.g., with a non-polar or intermediate polarity stationary phase) epa.gov |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | e.g., 260 °C |

| Oven Program | Temperature programming to ensure elution of compounds with a wide range of boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) epa.govnih.gov |

| Derivatization | Methylation (e.g., with diazomethane) or formation of pentafluorobenzyl ethers epa.gov |

Environmental Occurrence, Fate, and Transformation Studies of 2,4 Dibromo 6 Phenylphenol

Environmental Distribution and Pathways

Presence in Aquatic and Terrestrial Matrices

There is a notable lack of data on the measured concentrations of 2,4-Dibromo-6-phenylphenol (B102535) in water, sediment, and soil. For comparison, related compounds like 2,4-dibromophenol (B41371) (2,4-DBP) have been detected in surface freshwater at concentrations up to 40 µg/L. who.int However, without specific monitoring data for this compound, its prevalence in aquatic and terrestrial systems remains unknown.

Atmospheric Transport and Deposition

Information regarding the potential for long-range atmospheric transport and subsequent deposition of this compound is not currently available. The physicochemical properties of the compound would be necessary to model its atmospheric persistence and mobility.

Degradation Pathways in Environmental Compartments

The transformation and degradation of this compound through various environmental processes are critical to understanding its persistence and the potential formation of new chemical species.

Photolytic Degradation Mechanisms and Kinetics

Specific studies detailing the photolytic degradation of this compound, including its reaction mechanisms and degradation rates under various light conditions, have not been identified. Research on other brominated phenols suggests that photolysis can be a significant degradation pathway, but compound-specific data are essential for accurate assessment.

Biodegradation Processes: Microbial Metabolism

The role of microorganisms in the breakdown of this compound is another area where data is lacking. Studies on analogous compounds, such as 2,6-dibromo-4-nitrophenol, have identified specific bacterial strains capable of utilizing them as a sole source of carbon and nitrogen. researchgate.netnih.gov For instance, Cupriavidus sp. strain CNP-8 has been shown to degrade 2,6-dibromo-4-nitrophenol. researchgate.netnih.gov However, it is not known if similar microbial metabolism pathways exist for this compound.

Hydrolytic Stability and Transformation Products

The stability of this compound in water and its potential to hydrolyze under different pH and temperature conditions have not been documented. Furthermore, the identification of potential transformation products resulting from hydrolysis or other degradation processes is crucial for a complete environmental risk assessment.

Sorption and Bioaccumulation Potential in Non-Human Organisms

The environmental behavior of this compound is significantly influenced by its tendency to attach to particles and accumulate in living organisms. This section examines the dynamics of its interaction with soil and its potential to be absorbed and stored by aquatic life, focusing on non-human and non-toxicological aspects.

Soil Adsorption and Desorption Dynamics

The interaction of this compound with soil is a critical factor in determining its environmental mobility and availability. Studies on similar brominated compounds, such as polybrominated diphenyl ethers (PBDEs), indicate a high affinity for sorption to soil particles, particularly the organic carbon fraction. For instance, research on 4,4'-dibromodiphenyl ether (BDE-15) has shown that the organic carbon-normalized sorption coefficient (K(OC)) is significantly higher for humin, a key component of soil organic matter, compared to bulk soil. This suggests that compounds like this compound are likely to bind strongly to soil, limiting their movement through the soil profile and into groundwater.

The process of desorption, or the release of a substance from a surface, is also a key consideration. In the case of some brominated flame retardants, desorption from soil has been shown to be a slow and often incomplete process, a phenomenon known as hysteresis. This irreversible sorption means that these compounds can accumulate in the topsoil layer over time. While direct studies on this compound are limited, the behavior of analogous compounds suggests that it would exhibit similar strong and potentially irreversible binding to soil, making it a persistent resident in the terrestrial environment. The understanding of these dynamics is crucial for predicting the long-term fate of this compound in terrestrial ecosystems.

| Parameter | Observation for Analogous Compounds | Implication for this compound |

| Sorption Affinity | High affinity for soil organic matter, particularly humin. nih.gov | Likely to bind strongly to soil, reducing mobility. |

| Desorption | Often exhibits hysteresis (irreversible binding). nih.gov | Potential for long-term accumulation in topsoil. |

| Mobility | Low mobility through the soil profile. | Reduced potential for groundwater contamination. |

Uptake and Accumulation in Aquatic Biota (non-human, non-toxicological focus)

In aquatic environments, the potential for this compound to be taken up and accumulated by organisms is a significant concern. Bioaccumulation is the process by which organisms absorb substances from their environment, leading to concentrations within their tissues that can be higher than in the surrounding water or sediment. This process is influenced by the chemical properties of the compound and the physiology of the organism.

For many persistent organic pollutants, including brominated compounds, bioaccumulation is a well-documented phenomenon. Living organisms can absorb these substances, which then bind to tissues, particularly those with high lipid content. While specific data on the bioaccumulation of this compound in various aquatic species is not extensively detailed in the provided search results, the principles of bioaccumulation for similar chemical structures suggest a potential for this compound to be taken up by aquatic biota. This uptake can occur through direct contact with contaminated water or through the consumption of other organisms that have already accumulated the compound.

Environmental Monitoring and Analytical Method Development for Detection

Effective environmental monitoring is essential for understanding the distribution and concentration of this compound in various environmental compartments. The development of sensitive and specific analytical methods is a prerequisite for accurate detection at the low levels at which this compound may be present.

A variety of analytical techniques are employed for the detection of phenolic compounds in environmental samples. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is one such method that has been successfully used for the determination of phenylphenols in aqueous samples. This technique often involves a sample preparation step, such as magnetic solid-phase extraction, to concentrate the analyte and remove interfering substances from the sample matrix.

For more complex matrices and to achieve very low detection limits, gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool. This method offers high selectivity and sensitivity, allowing for the identification and quantification of trace levels of contaminants. For instance, a GC-MS/MS based analytical method combined with stir bar sorptive extraction (SBSE) has been developed for the determination of halophenols and haloanisoles in various products. nih.gov Such methods are crucial for monitoring programs aimed at assessing the extent of environmental contamination by compounds like this compound. The detection limits for similar compounds can be in the range of picograms per tablet for solid samples and nanograms per liter for water-based solutions. nih.gov

| Analytical Technique | Sample Type | Key Features |

| HPLC-FLD | Aqueous | Good sensitivity and selectivity for phenolic compounds. |

| GC-MS/MS with SBSE | Various (including complex matrices) | High selectivity and sensitivity, suitable for trace-level detection. nih.gov |

Ecotoxicological Implications for Aquatic and Terrestrial Ecosystems (focused on ecosystem impact, not human safety)

The presence of this compound in the environment can have significant implications for the health and functioning of aquatic and terrestrial ecosystems. Ecotoxicology studies aim to understand the adverse effects of chemical substances on biological organisms, populations, communities, and entire ecosystems.

In aquatic environments, contaminants can exert toxic effects on a wide range of organisms, from microorganisms to fish. Phenolic compounds, in general, are known to be toxic to aquatic life. researchgate.net The introduction of substances like this compound can lead to a variety of adverse outcomes, including impacts on survival, growth, and reproduction of aquatic species. These effects can cascade through the food web, potentially altering the structure and function of the entire aquatic ecosystem. The assessment of these ecotoxicological effects is a critical component of environmental risk assessment.

| Ecosystem | Potential Ecotoxicological Impacts of this compound |

| Aquatic | Toxicity to a range of aquatic organisms, potential for food web disruption. |

| Terrestrial | Threat to soil organisms, potential for bioaccumulation in terrestrial food chains. |

Interactions of 2,4 Dibromo 6 Phenylphenol with Biological Systems: Mechanistic Insights

Molecular Docking and Dynamics Simulations with Biomolecules

No computational studies modeling the interaction of 2,4-Dibromo-6-phenylphenol (B102535) with proteins or other biomolecules have been published.

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the biological interactions of the chemical compound This compound .

Searches for this compound, including its CAS Number (2679-45-0) and PubChem CID (75933), did not yield any studies related to:

Protein-ligand interaction predictions

Conformational changes induced by its binding to proteins

In vitro interactions with nucleic acids and membrane systems

In vitro cellular studies in non-human cells focusing on fundamental biological processes

The user's strict requirement to focus solely on "this compound" and the explicit exclusion of data from related compounds prevents the inclusion of any inferential information from similar molecules.

Therefore, due to the absence of any research data for "this compound" within the scope of the requested topics, this article cannot be generated.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2,4-Dibromo-6-phenylphenol (B102535) and its analogs. While classical bromination of 2-phenylphenol (B1666276) is a straightforward approach, it often suffers from a lack of regioselectivity and the use of hazardous reagents.

Key Research Thrusts:

Regioselective Bromination: Investigations into highly regioselective bromination techniques will be crucial. This could involve the use of novel catalysts or directing groups to precisely control the position of bromine atom introduction, minimizing the formation of unwanted isomers and simplifying purification processes. Recent advances in the regioselective bromination of phenols using reagents like trimethylsilyl (B98337) bromide (TMSBr) in the presence of specific sulfoxides could be adapted for the synthesis of this compound. mdpi.com

Green Chemistry Approaches: A shift towards more sustainable synthetic protocols is anticipated. This includes the exploration of greener brominating agents, such as N-bromosuccinimide (NBS) under photocatalytic conditions, and the use of environmentally friendly solvents like acetonitrile (B52724). researchgate.net The development of catalytic systems that can be recycled and reused will also be a key aspect of this research.

Continuous Flow Synthesis: The application of continuous flow technology could offer significant advantages in terms of safety, scalability, and product consistency. Future studies could focus on designing and optimizing flow reactors for the continuous synthesis of this compound, allowing for precise control over reaction parameters and minimizing waste generation.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Regioselective Bromination | High selectivity, reduced byproducts, milder reaction conditions. | Catalyst design and optimization, understanding reaction mechanisms. |

| Photocatalytic Bromination | Use of light as a green energy source, avoidance of harsh reagents. | Development of efficient and stable photocatalysts, scalability. |

| Continuous Flow Synthesis | Enhanced safety and control, improved scalability and reproducibility. | Reactor design, optimization of flow parameters, integration with downstream processing. |

Exploration of Undiscovered Reactivity and Derivatization Opportunities

The bromine atoms and the hydroxyl group in this compound are key functional handles that open up a vast array of possibilities for derivatization. Future research should systematically explore the reactivity of these sites to create a diverse library of new compounds with unique properties.

Potential Derivatization Pathways:

Cross-Coupling Reactions: The bromine atoms are ideal sites for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. wikipedia.orgorganic-chemistry.orgnih.govnih.govlibretexts.org This would allow for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, leading to the synthesis of novel biaryl and stilbene (B7821643) derivatives with potential applications in materials science and medicinal chemistry.

Ether and Ester Formation: The phenolic hydroxyl group can be readily converted into ethers and esters. This derivatization can be used to modulate the compound's solubility, electronic properties, and biological activity.

Click Chemistry: The introduction of functional groups amenable to "click" chemistry, such as azides or alkynes, would enable the facile conjugation of this compound to other molecules, including polymers, biomolecules, and surfaces. Recent studies on derivatization reactions of phenolic compounds using click chemistry demonstrate the feasibility of this approach. scispace.com

Advanced Materials Applications and Performance Optimization

The unique structural features of this compound make it a promising building block for the creation of advanced materials with tailored properties.

Emerging Material Applications:

Polymer Synthesis: The di-bromo functionality and the phenolic hydroxyl group make this compound a potential monomer for the synthesis of novel polymers. For instance, it could be used to create brominated poly(phenylene oxide)s with enhanced thermal stability and flame retardancy. researchgate.net Research into the polymerization of similarly structured phenolic compounds has shown promise. nih.govfrontiersin.org

Metal-Organic Frameworks (MOFs): The phenolic hydroxyl group can act as a ligand for the formation of metal-organic frameworks. scispace.commdpi.comnih.govdoi.orgresearchgate.net The presence of bromine atoms could be used to fine-tune the electronic properties and porosity of the resulting MOFs, making them suitable for applications in gas storage, catalysis, and sensing.

Luminescent Materials: The biphenyl-phenol core structure is a known fluorophore. nih.govtandfonline.comnih.gov Future work could focus on synthesizing derivatives of this compound with enhanced photophysical properties, such as high quantum yields and tunable emission wavelengths, for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

| Material Class | Potential Properties | Research Focus |

| Brominated Polymers | Flame retardancy, thermal stability, high refractive index. | Controlled polymerization methods, structure-property relationships. |

| Metal-Organic Frameworks | Tunable porosity, catalytic activity, sensing capabilities. | Synthesis of novel MOFs, exploration of guest-host interactions. |

| Luminescent Materials | High fluorescence quantum yield, tunable emission, sensing capabilities. | Synthesis of derivatives with extended conjugation, photophysical characterization. |

Deeper Mechanistic Understanding of Environmental Transformation Processes

As with many halogenated aromatic compounds, understanding the environmental fate of this compound is crucial. Future research should focus on elucidating the mechanisms of its transformation in various environmental compartments.

Key Areas of Investigation:

Photodegradation: The carbon-bromine bonds in this compound are susceptible to photolytic cleavage. acs.orgnih.gov Detailed studies on its photodegradation pathways, including the identification of intermediate and final products, are needed to assess its persistence and potential to form more toxic byproducts.

Biodegradation: Investigating the microbial degradation of this compound is essential. mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.gov This includes the isolation and characterization of microorganisms capable of debromination and ring cleavage, as well as the identification of the enzymatic pathways involved.

Metabolic Fate: Understanding how this compound is metabolized in living organisms is important for assessing its potential toxicity and bioaccumulation. imperial.ac.uk Studies on the metabolic fate of related brominated phenols can provide a starting point for these investigations.

Targeted Exploration of Biological Interactions for New Chemical Probes and Tools

The structural similarity of this compound to other biologically active brominated phenols suggests its potential as a scaffold for the development of new chemical probes and therapeutic agents.

Future Research Opportunities:

Enzyme Inhibition: Many natural and synthetic bromophenols exhibit potent inhibitory activity against a range of enzymes. nih.govacs.orgnih.govmdpi.commdpi.com Screening this compound and its derivatives against various enzyme targets, such as protein tyrosine phosphatases and α-glucosidase, could lead to the discovery of new drug leads.

Chemical Probes: The development of fluorescent or affinity-based probes derived from this compound could enable the study of specific biological processes and the identification of novel protein targets.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will be crucial for establishing clear structure-activity relationships and optimizing potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. Applying these computational tools to the study of this compound and its derivatives could significantly accelerate progress.

Applications of AI and ML:

Predictive Modeling: ML models can be trained to predict various properties of this compound derivatives, such as their reactivity, solubility, and biological activity, based on their chemical structure. rsc.orgusda.gov This can help to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can be used to design novel derivatives of this compound with desired properties. These models can explore a vast chemical space and propose new structures that may not be intuitively obvious to a human chemist.

Catalyst Design: ML algorithms can be employed to design and optimize catalysts for the synthesis and transformation of this compound, for example, in dehalogenation reactions. researchgate.netumich.eduscispace.comultraglasscoatings.co.uku-tokyo.ac.jp

| AI/ML Application | Potential Impact | Research Direction |

| Property Prediction | Faster screening of virtual libraries, reduced experimental costs. | Development of accurate QSAR models for toxicity and bioactivity. |

| De Novo Molecular Design | Discovery of novel compounds with optimized properties. | Integration of synthetic feasibility constraints into generative models. |

| Catalyst and Reaction Optimization | Accelerated discovery of efficient and selective catalysts. | High-throughput virtual screening of catalyst candidates. |

Q & A

Basic: How can researchers determine the physicochemical properties of 2,4-Dibromo-6-phenylphenol, and what methodologies are recommended for accurate characterization?

Answer:

Key physicochemical properties (e.g., molecular weight, logP, structural conformation) can be determined via:

- X-ray crystallography : Use programs like SHELX (SHELXL/SHELXS) for structure refinement and validation of bond lengths/angles .

- Chromatography (HPLC) : Measure logP (octanol/water partition coefficient) using reverse-phase HPLC with calibration against standards .

- Spectroscopy : Combine NMR (for bromine/aromatic proton environments) and FT-IR (for hydroxyl and C-Br stretching vibrations).

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured post-synthesis?

Answer:

- Synthetic routes : Electrophilic aromatic bromination of 6-phenylphenol using Br₂ in acetic acid or HBr/H₂O₂ under controlled temperature (0–5°C to minimize over-bromination) .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dibrominated product .

- Validation : Monitor reaction progress via TLC and confirm purity using GC-MS or melting-point analysis.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for halogenated phenolic compounds like this compound?

Answer:

- Dynamic NMR experiments : Perform variable-temperature NMR to study rotational barriers in brominated aromatic systems, which may cause unexpected splitting .